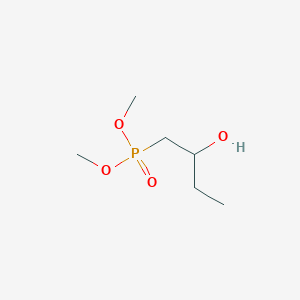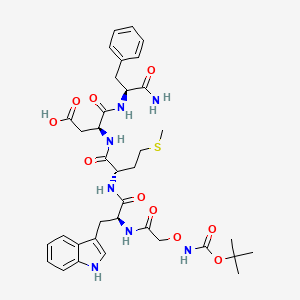
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is a complex peptide derivative that incorporates several amino acids and protective groups. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Subsequent steps involve the coupling of protected amino acids using reagents like 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature . The final deprotection of the Boc groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines ensure high purity and yield by precisely controlling reaction conditions and reagent additions.
化学反応の分析
Types of Reactions
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the methionyl residue, converting it to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be employed to revert oxidized methionine residues back to their original state.
Substitution: The Boc protecting groups can be selectively removed and replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong acids like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized methionine derivatives, and substituted amino acid residues.
科学的研究の応用
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with its target, exerting its biological effects through binding and modulation of molecular pathways .
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protective group but differ in their amino acid composition.
Carbobenzoxy (Cbz)-protected peptides: Similar in function but use a different protective group, which is stable under different conditions.
Uniqueness
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is unique due to its specific sequence of amino acids and the use of Boc groups for protection. This combination provides stability and reactivity, making it suitable for various research and industrial applications .
特性
CAS番号 |
68172-06-5 |
|---|---|
分子式 |
C36H47N7O10S |
分子量 |
769.9 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H47N7O10S/c1-36(2,3)53-35(51)43-52-20-29(44)39-27(17-22-19-38-24-13-9-8-12-23(22)24)33(49)40-25(14-15-54-4)32(48)42-28(18-30(45)46)34(50)41-26(31(37)47)16-21-10-6-5-7-11-21/h5-13,19,25-28,38H,14-18,20H2,1-4H3,(H2,37,47)(H,39,44)(H,40,49)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-/m0/s1 |
InChIキー |
GZDRRVJMVOOATR-LJWNLINESA-N |
異性体SMILES |
CC(C)(C)OC(=O)NOCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


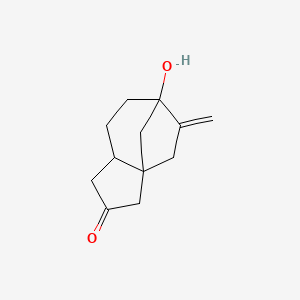
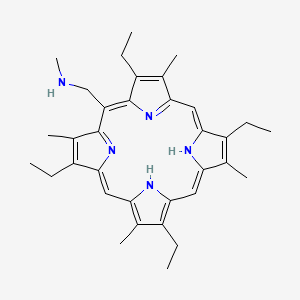
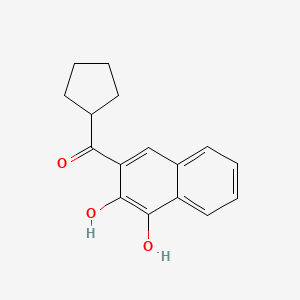
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

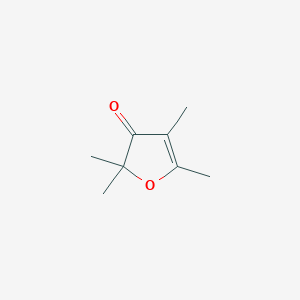
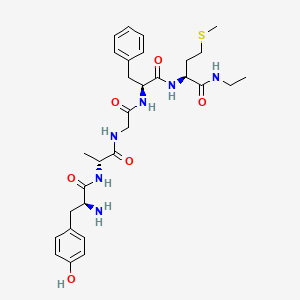
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
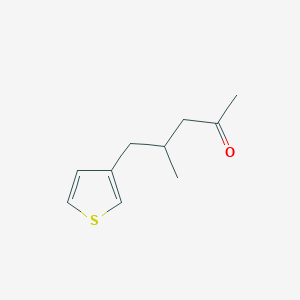
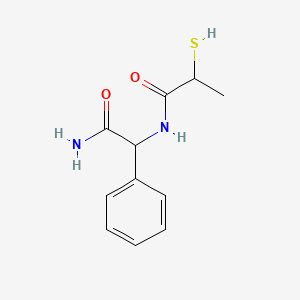
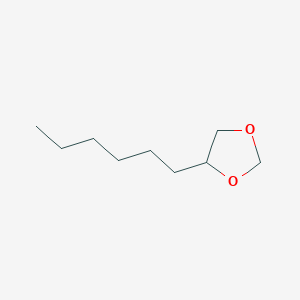
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
